![molecular formula C19H18N2OS B13359253 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)
5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile: is a complex organic compound with the molecular formula C18H18N2OS . This compound belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. The presence of various functional groups, such as acetyl, ethylsulfanyl, and phenylethenyl, makes this compound versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a nicotinonitrile derivative.
Functional Group Introduction:
Ethylsulfanyl Group Addition: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Phenylethenyl Group Addition: The phenylethenyl group is typically introduced through a Heck reaction, which involves the coupling of a halogenated nicotinonitrile with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring and the nitrile group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitrile hydratases and other enzymes that interact with nitrile groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, interacting with nucleophilic sites on enzymes or receptors. The ethylsulfanyl group can undergo oxidation, forming reactive intermediates that can further interact with biological molecules.
相似化合物的比较
Similar Compounds
- 5-acetyl-2-benzylsulfanyl-6-methyl-nicotinonitrile
- 5-acetyl-2-(methylsulfanyl)-6-methyl-nicotinonitrile
- 5-acetyl-2-(propylsulfanyl)-6-methyl-nicotinonitrile
Uniqueness
The unique combination of functional groups in 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile provides it with distinct chemical reactivity and potential applications. The presence of the phenylethenyl group, in particular, adds to its versatility in synthetic chemistry and potential biological activities.
属性
分子式 |
C19H18N2OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
5-acetyl-2-ethylsulfanyl-6-methyl-4-[(E)-2-phenylethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H18N2OS/c1-4-23-19-17(12-20)16(18(14(3)22)13(2)21-19)11-10-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3/b11-10+ |
InChI 键 |
DMSAANROYFKBLF-ZHACJKMWSA-N |
手性 SMILES |
CCSC1=NC(=C(C(=C1C#N)/C=C/C2=CC=CC=C2)C(=O)C)C |
规范 SMILES |
CCSC1=NC(=C(C(=C1C#N)C=CC2=CC=CC=C2)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide](/img/structure/B13359178.png)
![(S)-2-Fluoro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13359184.png)
![2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13359196.png)
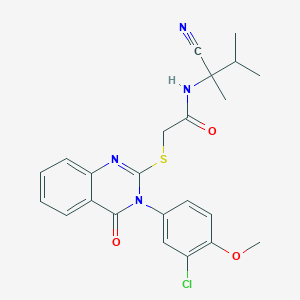
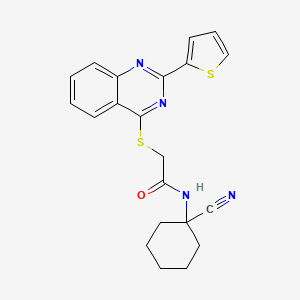
![3-(4-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B13359218.png)
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate](/img/structure/B13359225.png)
![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)
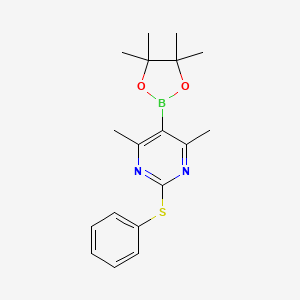
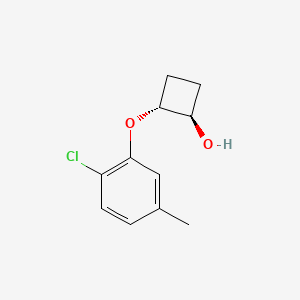
![6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359248.png)
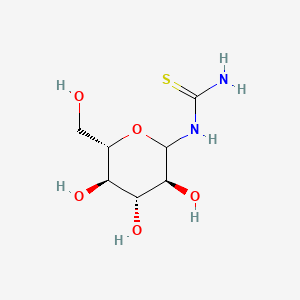
![6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359264.png)

